Cas no 1260796-73-3 (5-(Bromomethyl)quinoline)
5-(Bromomethyl)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 5-(Bromomethyl)quinoline
- DTXSID90630097
- SB69893
- SCHEMBL1282250
- DB-340564
- AKOS012169892
- 1260796-73-3
- YYOXXAVCCOSTGL-UHFFFAOYSA-N
-
- MDL: MFCD11109973
- Inchi: 1S/C10H8BrN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2
- InChI Key: YYOXXAVCCOSTGL-UHFFFAOYSA-N
- SMILES: BrCC1=CC=CC2C1=CC=CN=2
Computed Properties
- Exact Mass: 220.98401g/mol
- Monoisotopic Mass: 220.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 12.9Ų
5-(Bromomethyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B607965-10mg |
5-(bromomethyl)quinoline |
1260796-73-3 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B607965-50mg |
5-(bromomethyl)quinoline |
1260796-73-3 | 50mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B607965-100mg |
5-(bromomethyl)quinoline |
1260796-73-3 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Alichem | A189004858-5g |
5-(Bromomethyl)quinoline |
1260796-73-3 | 95% | 5g |
$1340.00 | 2023-09-03 | |
| Alichem | A189004858-10g |
5-(Bromomethyl)quinoline |
1260796-73-3 | 95% | 10g |
$2251.20 | 2023-09-03 | |
| Alichem | A189004858-25g |
5-(Bromomethyl)quinoline |
1260796-73-3 | 95% | 25g |
$3676.96 | 2023-09-03 | |
| Chemenu | CM145507-1g |
5-(bromomethyl)quinoline |
1260796-73-3 | 95% | 1g |
$511 | 2021-08-05 | |
| Chemenu | CM145507-5g |
5-(bromomethyl)quinoline |
1260796-73-3 | 95% | 5g |
$1328 | 2021-08-05 | |
| Chemenu | CM145507-1g |
5-(bromomethyl)quinoline |
1260796-73-3 | 95% | 1g |
$615 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395314-1g |
5-(Bromomethyl)quinoline |
1260796-73-3 | 98% | 1g |
¥4920.00 | 2024-08-09 |
5-(Bromomethyl)quinoline Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 5-(Bromomethyl)quinoline
Introduction to 5-(Bromomethyl)quinoline (CAS No. 1260796-73-3)
5-(Bromomethyl)quinoline, identified by the Chemical Abstracts Service Number (CAS No.) 1260796-73-3, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and industrial applications. The presence of a bromomethyl substituent on the quinoline ring enhances its reactivity, making it a valuable building block for further chemical modifications and functionalization.
The quinoline scaffold is structurally reminiscent of the natural product quinine, which has a long history in medicine, particularly for its antimalarial properties. Modern derivatives of quinoline have expanded into various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory agents. The bromomethyl group in 5-(Bromomethyl)quinoline introduces a reactive site that can undergo nucleophilic substitution reactions, allowing for the introduction of additional functional groups such as amines, alcohols, or thiols. This versatility makes it a preferred choice for medicinal chemists seeking to develop novel drug candidates.
In recent years, there has been growing interest in quinoline derivatives due to their potential in addressing emerging infectious diseases and chronic conditions. For instance, studies have highlighted the efficacy of certain quinoline-based compounds in inhibiting viral proteases and enzymes involved in bacterial metabolism. The reactivity of the bromomethyl moiety allows for rapid derivatization, enabling the synthesis of complex molecules with tailored biological properties. This has been particularly useful in fragment-based drug design approaches, where small molecular fragments are modified iteratively to improve binding affinity and selectivity.
One notable application of 5-(Bromomethyl)quinoline is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancerous cells. By modifying the quinoline core with functional groups introduced via the bromomethyl group, researchers can design molecules that specifically target aberrant kinases. Recent advances in crystallographic studies have revealed how these derivatives interact with kinase active sites, providing insights into structure-activity relationships (SAR). Such knowledge is instrumental in optimizing lead compounds for clinical trials.
The synthesis of 5-(Bromomethyl)quinoline typically involves bromination reactions on pre-existing quinoline derivatives or through multi-step pathways starting from basic aromatic precursors. The efficiency and yield of these synthetic routes are critical factors that influence their industrial applicability. Modern catalytic methods have improved the scalability of these processes while reducing environmental impact. For example, transition-metal-catalyzed bromination reactions offer milder conditions and higher selectivity compared to traditional electrophilic aromatic substitution methods.
From a pharmaceutical perspective, the incorporation of the bromomethyl group into quinoline derivatives allows for further derivatization into more complex structures with enhanced pharmacokinetic properties. For instance, linking this intermediate to polyethylene glycol (PEG) chains can improve solubility and prolong circulation time in vivo. Such modifications are particularly relevant for developing targeted therapies that require prolonged exposure to biological targets.
The role of computational chemistry in designing derivatives of 5-(Bromomethyl)quinoline cannot be overstated. Molecular modeling techniques predict how different substituents will influence binding affinity and metabolic stability. These predictions guide experimental efforts by prioritizing promising candidates for synthesis and testing. Additionally, virtual screening platforms have accelerated the discovery process by rapidly evaluating thousands of potential structures against biological targets.
In conclusion, 5-(Bromomethyl)quinoline (CAS No. 1260796-73-3) is a versatile intermediate with significant applications in pharmaceutical research and drug development. Its reactive bromomethyl group enables diverse chemical modifications, making it indispensable for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new biological functions of quinoline derivatives, compounds like this will remain at the forefront of medicinal chemistry innovation.
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